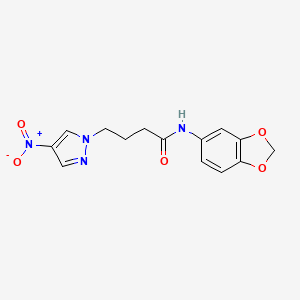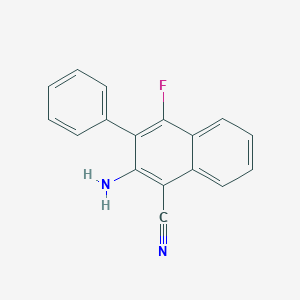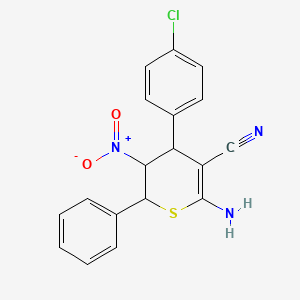![molecular formula C24H20F2N2O2S B14946459 (3aS,4R,9bR)-N-(2-fluorophenyl)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide](/img/structure/B14946459.png)
(3aS,4R,9bR)-N-(2-fluorophenyl)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(3AS4R9BR)-N-(2-FLUOROPHENYL)-4-(4-FLUOROPHENYL)-3H3AH4H5H9BH-CYCLOPENTA[C]QUINOLINE-8-SULFONAMIDE” is a complex organic molecule that features a quinoline core structure with multiple fluorophenyl and sulfonamide substituents. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction.
Introduction of Fluorophenyl Groups: This step might involve palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Sulfonamide Formation: This can be done by reacting the quinoline derivative with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the phenyl rings.
Reduction: Reduction reactions might target the sulfonamide group or any reducible functional groups present.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors or light-emitting diodes.
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to the sulfonamide group.
Receptor Binding: Interaction with biological receptors, potentially useful in drug development.
Medicine
Anticancer: Compounds with similar structures have shown anticancer activity.
Antimicrobial: Potential use as an antimicrobial agent.
Industry
Pharmaceuticals: Use in the synthesis of active pharmaceutical ingredients.
Agrochemicals: Potential application in the development of new pesticides or herbicides.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The sulfonamide group might mimic the transition state of enzyme substrates, leading to inhibition.
Receptor Binding: The fluorophenyl groups could enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: Other sulfonamide-containing compounds like sulfanilamide.
Fluorophenyl Derivatives: Compounds such as fluoxetine or flurbiprofen.
Uniqueness
The unique combination of a quinoline core with multiple fluorophenyl and sulfonamide groups might confer unique biological activities and chemical properties, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C24H20F2N2O2S |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
(3aS,4R,9bR)-N-(2-fluorophenyl)-4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide |
InChI |
InChI=1S/C24H20F2N2O2S/c25-16-10-8-15(9-11-16)24-19-5-3-4-18(19)20-14-17(12-13-22(20)27-24)31(29,30)28-23-7-2-1-6-21(23)26/h1-4,6-14,18-19,24,27-28H,5H2/t18-,19+,24+/m1/s1 |
Clé InChI |
HEQWCUKWRYJVJE-IMWIBFENSA-N |
SMILES isomérique |
C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4F)C5=CC=C(C=C5)F |
SMILES canonique |
C1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4F)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-bromo-2-[(2,2-diphenylacetyl)amino]benzoate](/img/structure/B14946396.png)
![3-fluoro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14946401.png)
![5-butyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B14946410.png)
![1-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloyl]-3-(2-methoxy-dibenzofuran-3-yl)-thiourea](/img/structure/B14946416.png)



![2-(2-fluorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B14946437.png)
![3-nitro-1-(4-nitrophenyl)-1,5-dihydro-2H-pyrido[3,2-b]indol-2-one](/img/structure/B14946438.png)
![[1,2,4]Triazolo[4,3-b]pyridazine, 6-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-methyl-](/img/structure/B14946448.png)
![2-[5-(2,4-dichlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide](/img/structure/B14946450.png)
![4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B14946455.png)
![N-[2-(2-chloro-6-methylphenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B14946467.png)
![1'-{2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B14946473.png)
